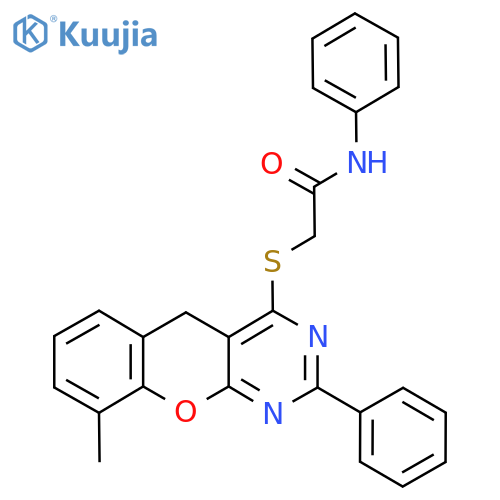Cas no 866871-02-5 (2-({9-methyl-2-phenyl-5H-chromeno2,3-dpyrimidin-4-yl}sulfanyl)-N-phenylacetamide)

866871-02-5 structure
商品名:2-({9-methyl-2-phenyl-5H-chromeno2,3-dpyrimidin-4-yl}sulfanyl)-N-phenylacetamide
2-({9-methyl-2-phenyl-5H-chromeno2,3-dpyrimidin-4-yl}sulfanyl)-N-phenylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-({9-methyl-2-phenyl-5H-chromeno2,3-dpyrimidin-4-yl}sulfanyl)-N-phenylacetamide
- 866871-02-5
- 2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-PHENYLACETAMIDE
- F1607-0202
- 2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide
- 2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide
- AKOS001843665
-
- インチ: 1S/C26H21N3O2S/c1-17-9-8-12-19-15-21-25(31-23(17)19)28-24(18-10-4-2-5-11-18)29-26(21)32-16-22(30)27-20-13-6-3-7-14-20/h2-14H,15-16H2,1H3,(H,27,30)
- InChIKey: PHTBXIBDCPLBFO-UHFFFAOYSA-N
- ほほえんだ: S(CC(NC1C=CC=CC=1)=O)C1=C2C(=NC(C3C=CC=CC=3)=N1)OC1C(C)=CC=CC=1C2
計算された属性
- せいみつぶんしりょう: 439.13544809g/mol
- どういたいしつりょう: 439.13544809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 32
- 回転可能化学結合数: 5
- 複雑さ: 622
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.4Ų
- 疎水性パラメータ計算基準値(XlogP): 5.8
2-({9-methyl-2-phenyl-5H-chromeno2,3-dpyrimidin-4-yl}sulfanyl)-N-phenylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1607-0202-2mg |
2-({9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide |
866871-02-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1607-0202-5mg |
2-({9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide |
866871-02-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1607-0202-2μmol |
2-({9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide |
866871-02-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1607-0202-5μmol |
2-({9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide |
866871-02-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1607-0202-3mg |
2-({9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide |
866871-02-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1607-0202-1mg |
2-({9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide |
866871-02-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1607-0202-4mg |
2-({9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide |
866871-02-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
2-({9-methyl-2-phenyl-5H-chromeno2,3-dpyrimidin-4-yl}sulfanyl)-N-phenylacetamide 関連文献
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
4. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
866871-02-5 (2-({9-methyl-2-phenyl-5H-chromeno2,3-dpyrimidin-4-yl}sulfanyl)-N-phenylacetamide) 関連製品
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量